(3-Bromo-5-fluoropyridin-2-yl)methanol
Overview
Description
(3-Bromo-5-fluoropyridin-2-yl)methanol: is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of (3-Bromo-5-fluoropyridin-2-yl)methanol with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that moisture and temperature could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
(3-Bromo-5-fluoropyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain isomerases and ligases, which are enzymes involved in catalyzing the rearrangement of molecules and the formation of new bonds, respectively . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites . Additionally, this compound can impact cell signaling pathways by interacting with key signaling proteins, thereby modulating their activity and downstream effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridin-2-ylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Alcohols or amines.
Scientific Research Applications
Chemistry: (3-Bromo-5-fluoropyridin-2-yl)methanol is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their pharmacological properties .
Medicine: The compound is explored for its potential therapeutic applications. It can be used in the development of new drugs targeting specific biological pathways, particularly those involving pyridine derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .
Comparison with Similar Compounds
(5-Bromo-3-fluoropyridin-2-yl)methanol: Similar in structure but with different positions of bromine and fluorine atoms.
2-Fluoro-3-bromopyridine: Lacks the hydroxyl group present in (3-Bromo-5-fluoropyridin-2-yl)methanol.
3-Bromo-2-nitropyridine: Contains a nitro group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the specific positioning of bromine and fluorine atoms in the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(3-bromo-5-fluoropyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVJCOEUKZCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295016 | |
Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-88-8 | |
Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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